4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H22O3 It is a derivative of tetrahydropyran, featuring a carboxylic acid group and a methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran derivatives in the presence of a catalyst. One common method includes the hydrogenation of 2H-pyran with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexyl and tetrahydropyran moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the methylcyclohexyl substituent.
Uniqueness
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both a methylcyclohexyl group and a tetrahydropyran ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h10-11H,2-9H2,1H3,(H,14,15) |
InChI Key |
DWDBFVCCYVZQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
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